tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate
Description
Historical Development of Indole and Indoline Carbamates
The exploration of indole and indoline derivatives in organic chemistry traces back to the late 19th century, with early work focusing on the isolation of natural alkaloids such as strychnine and reserpine. Carbamate-functionalized indolines emerged as a significant subclass in the mid-20th century, driven by their structural resemblance to bioactive molecules. The introduction of the tert-butoxycarbonyl (Boc) protecting group in the 1950s revolutionized synthetic strategies, enabling selective nitrogen protection in heterocyclic systems.
The development of tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate represents a convergence of two critical advancements: (1) methodologies for dihydroindole functionalization and (2) carbamate protection chemistry. Early synthetic routes relied on Curtius rearrangements of aromatic carboxylic acids with chloroformates, while modern approaches leverage catalytic indium-mediated reactions for improved selectivity. The compound’s stereochemical complexity—stemming from the 2,3-dihydroindole scaffold—has made it a testbed for asymmetric synthesis techniques.
Table 1: Key Milestones in Indoline Carbamate Synthesis
Significance in Heterocyclic Chemistry Research
The 2,3-dihydroindole core of tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate exhibits unique electronic properties due to its partially saturated bicyclic system. Compared to fully aromatic indoles, the dihydroindole moiety demonstrates:
- Reduced aromatic stabilization energy (≈30 kcal/mol vs. ≈36 kcal/mol for indole)
- Enhanced nucleophilicity at the C3 position
- Conformational flexibility enabling diverse intermolecular interactions
These characteristics make the compound invaluable for studying ring-opening reactions, [3+2] cycloadditions, and transition metal-catalyzed cross-couplings. Recent work has highlighted its utility in constructing spirocyclic architectures through intramolecular cyclization.
Position in Contemporary Medicinal Chemistry
In drug discovery, tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate serves as both a synthetic intermediate and a pharmacophore. Structural analogs demonstrate:
- Anti-inflammatory activity : Inhibition of p38 MAPK and NF-κB pathways at picomolar concentrations
- Neuroprotective effects : Scavenging of reactive oxygen species in neuronal models
- Enzyme modulation : 35% inhibition of acetylcholinesterase (AChE) in murine spleen tissue
Table 2: Biological Activities of Dihydroindole Carbamates
| Activity | Mechanism | Potency (IC₅₀) | Source |
|---|---|---|---|
| TNF-α inhibition | p38 MAPK phosphorylation blockade | 1 pM | |
| IL-6 reduction | IκBα degradation suppression | 10 pM | |
| AChE inhibition | Active site interaction | 35% at 10 μM |
The Boc group enhances blood-brain barrier penetration while maintaining metabolic stability—a critical feature for central nervous system-targeted therapeutics.
Theoretical Foundation of 2,3-Dihydroindole Chemistry
Quantum mechanical studies reveal three key aspects of the compound’s reactivity:
- Conformational dynamics : The dihydroindole ring adopts a half-chair conformation, with the Boc group occupying an axial position to minimize steric clash with the 2,2-dimethyl substituents.
- Electronic structure : Natural Bond Orbital (NBO) analysis shows increased electron density at N1 (Mulliken charge: -0.42 e) compared to aromatic indoles (-0.38 e), facilitating electrophilic substitutions.
- Transition state stabilization : The 2,2-dimethyl groups lower activation energy in ring-opening reactions by 4.2 kcal/mol through steric guidance.
Density Functional Theory (DFT) calculations further predict favorable interaction energies (-9.8 kcal/mol) between the carbamate carbonyl and protic solvents, explaining the compound’s solubility profile. These theoretical insights guide rational modifications for applications in catalysis and materials science.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethyl-1,3-dihydroindol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)16-12-10-8-6-7-9-11(10)17-15(12,4)5/h6-9,12,17H,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWISFDDGPTDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Mechanistic Overview
The target compound features a 2,3-dihydroindole core with geminal dimethyl groups at position 2 and a tert-butoxycarbonyl (Boc) carbamate at the 3-position. The Boc group serves as a nitrogen-protecting agent, enabling subsequent functionalization while stabilizing the amine during synthetic sequences. Key challenges include regioselective alkylation of the dihydroindole and maintaining stereochemical integrity during carbamate formation.
Synthetic Routes and Optimization
Direct Carbamoylation of 2,2-Dimethyl-2,3-Dihydro-1H-Indol-3-Amine
The most straightforward method involves reacting 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Procedure
- Dissolve the amine (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).
- Add Boc₂O (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Stir at room temperature for 12–24 hours.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the product.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–85% | |
| Reaction Time | 12–24 h | |
| Optimal Solvent | THF |
This method avoids harsh conditions, preserving the dihydroindole framework. However, steric hindrance from the geminal dimethyl groups may necessitate extended reaction times.
Reductive Amination and Subsequent Protection
For substrates lacking the preformed amine, a two-step sequence is employed:
Step 1: Synthesis of 2,2-Dimethyl-2,3-Dihydro-1H-Indol-3-Amine
- Catalytically hydrogenate indole derivatives (e.g., 2-methylindole) using Pd/C or Raney Ni under H₂ (50 psi).
- Introduce methyl groups via alkylation with methyl iodide and a strong base (e.g., LDA).
Step 2: Boc Protection
Follow the carbamoylation protocol in Section 2.1.
Challenges
Solid-Phase Synthesis for High-Throughput Applications
Adapting methodologies from peptidomimetics, the amine can be immobilized on Wang resin, followed by Boc protection and cleavage:
Procedure
- Couple 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine to Wang resin using DIC/HOBt.
- Treat with Boc₂O in DMF for 6 hours.
- Cleave with TFA/DCM (1:9) to liberate the product.
Advantages
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Patent CN111285872A highlights solvent systems for scalable synthesis:
| Solvent | Temperature Range | Yield (%) |
|---|---|---|
| Dichloromethane | 30–50°C | 68 |
| DMF | 50–90°C | 82 |
| Toluene | 100–120°C | 75 |
Amide solvents (e.g., DMF) enhance reactivity but require rigorous drying to prevent Boc group hydrolysis.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions to regenerate the free amine. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in polar solvents :
Mechanistic Insight : Protonation of the carbamate carbonyl facilitates elimination of CO₂ and tert-butyl cation, releasing the free amine .
Functionalization at the Carbamate Group
The carbamate nitrogen can participate in nucleophilic substitutions or act as a directing group in metal-catalyzed reactions. For example:
-
Alkylation : Reaction with alkyl halides under basic conditions (e.g., K₂CO₃, DMF) to form N-alkyl derivatives .
-
Acylation : Treatment with acyl chlorides yields acylated products, though this is less common due to Boc’s steric bulk .
Reactivity of the Dihydroindole Core
The 2,3-dihydro-1H-indole moiety undergoes characteristic reactions:
-
Oxidation : Catalytic hydrogenation or oxidation with DDQ converts the dihydroindole to an indole .
-
Electrophilic Aromatic Substitution (EAS) : The electron-rich aromatic ring reacts with electrophiles (e.g., nitration, halogenation) at the 5- or 6-position, guided by the Boc group’s steric effects .
Gold-Catalyzed Transformations
Gold(I) complexes promote cascade reactions involving π-activation of alkynes or allenes, enabling annulation or heteroatom additions (e.g., hydroamination) . While not directly reported for this compound, analogous indoline derivatives show high regioselectivity in such processes .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of indole compounds, including tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate, exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that similar indole derivatives can target specific signaling pathways involved in tumor growth and survival, making them candidates for further development as anticancer agents .
2. Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. The compound may act on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies suggest that these compounds can modulate oxidative stress and inflammation in neuronal cells, thereby protecting against neurotoxicity .
Dermatological Formulations
1. Skin Bioavailability
In dermatology, the formulation of topical products using this compound is being explored due to its favorable skin penetration properties. Research indicates that carbamates can enhance the bioavailability of active ingredients when applied topically. This is critical for effective treatment of skin conditions where localized drug delivery is essential .
2. Cosmetic Applications
The compound's stability and compatibility with other cosmetic ingredients make it suitable for use in skin care formulations. Its incorporation into creams and lotions could enhance moisturizing effects while providing protective benefits against environmental stressors. Studies have demonstrated that formulations containing such compounds can improve skin hydration and barrier function .
Drug Delivery Systems
1. Controlled Release Mechanisms
this compound can be utilized in controlled drug delivery systems due to its ability to form stable complexes with various drugs. This property allows for the design of delivery systems that release active pharmaceutical ingredients (APIs) at a controlled rate, improving therapeutic efficacy and reducing side effects .
2. Nanoparticle Formulations
The compound has been incorporated into nanoparticle formulations aimed at enhancing the solubility and bioavailability of poorly water-soluble drugs. By encapsulating APIs within nanoparticles composed of this carbamate, researchers have observed improved pharmacokinetic profiles and targeted delivery capabilities .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Potential of Indole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity. |
| Neuroprotective Properties of Indole Compounds | Neuropharmacology | Showed reduction in oxidative stress markers in neuronal cells treated with indole derivatives. |
| Enhancing Skin Bioavailability through Carbamate Formulations | Dermatology | Improved penetration and retention of active ingredients in the skin layers compared to standard formulations. |
| Controlled Release of APIs using Carbamate Complexes | Drug Delivery | Achieved sustained release profiles over extended periods with reduced peak plasma concentrations. |
Mechanism of Action
The mechanism of action of tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate involves its interaction with biological targets such as enzymes and receptors. The indole moiety can bind to various protein targets, modulating their activity. The carbamate group can enhance the compound’s stability and bioavailability, facilitating its interaction with the target molecules.
Comparison with Similar Compounds
Biological Activity
tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate (CAS Number: 2059971-09-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₅H₂₂N₂O₂
- Molecular Weight : 262.35 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety linked to an indole derivative, contributing to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2059971-09-2 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Specific Enzymes : Some studies suggest that indole derivatives can inhibit enzymes involved in cancer progression, such as HSET (KIFC1), by disrupting microtubule dynamics during mitosis .
- Antioxidant Activity : The indole structure is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that related compounds can exhibit micromolar inhibitory effects on specific targets. For example:
- A study reported the inhibition of HSET with a mean IC₅₀ value in the micromolar range, indicating potential for further development as an anti-cancer agent .
Case Studies
- Cancer Cell Studies : In a controlled laboratory setting, compounds similar to this compound were tested on centrosome-amplified human cancer cells. The treatment resulted in the induction of multipolar mitotic spindles, leading to increased cell death rates .
- Pharmacokinetics : A pharmacokinetic study highlighted that related compounds exhibited stability in plasma with half-lives suggesting suitability for therapeutic applications. For instance, one derivative showed a half-life of approximately 215 minutes in BALB/c mouse plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
